Texas Red-Methacrylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

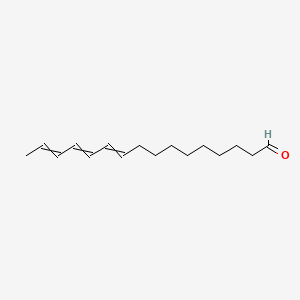

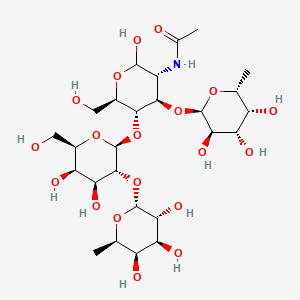

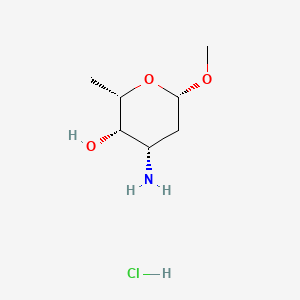

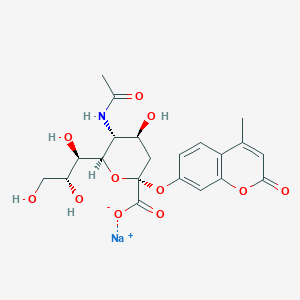

Texas Red-methacrylate is a compound that combines the fluorescent dye Texas Red with a methacrylate group. Texas Red is a red-emitting dye used extensively in fluorescence microscopy, flow cytometry, and molecular biology due to its bright signal and photostability . The methacrylate group allows for polymerization, making Texas Red-methacrylate useful in various applications, including labeling and imaging in biological research.

Wissenschaftliche Forschungsanwendungen

Texas Red-methacrylate has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of fluorescent polymers for various analytical applications.

Biology: Employed in fluorescence microscopy and flow cytometry for labeling and imaging cells and tissues.

Medicine: Utilized in diagnostic assays and imaging techniques to detect and visualize specific biomolecules.

Industry: Applied in the development of fluorescent materials for sensors and other analytical devices.

Wirkmechanismus

Target of Action

Texas Red-Methacrylate, also known as Sulforhodamine 101 acid chloride, is primarily used in cellular imaging applications . It is commonly conjugated to antibodies and proteins, which serve as its primary targets . These targets play a crucial role in visualizing specific cellular components and genetic material in complex biological samples .

Mode of Action

The compound interacts with its targets (antibodies and proteins) through a process known as conjugation . This involves the formation of a covalent bond between the Texas Red-Methacrylate and the target molecule, enabling the compound to bind to specific antigens in the cell .

Biochemical Pathways

Once conjugated to its target, Texas Red-Methacrylate can be used to highlight specific sequences of DNA or RNA, acting as a molecular beacon . It can also be used in fluorescence microscopy applications, and in immunohistochemistry . This allows for the visualization of specific cellular components and the tracking of biochemical pathways within the cell .

Pharmacokinetics

The pharmacokinetic properties of Texas Red-Methacrylate are largely determined by its chemical structure. The compound is susceptible to hydrolysis and has low solubility in water, which may complicate its conjugation to some biomolecules . The sulfonyl chloride group of unreacted texas red molecules hydrolyses to sulfonate in water, making the molecule very water-soluble and easy to wash out selectively .

Result of Action

The result of Texas Red-Methacrylate’s action is the production of bright, red-fluorescent signals that can be detected under a microscope . These signals allow for the visualization of specific cellular components, such as the cytoskeleton, and the identification of specific genetic material within complex biological samples .

Action Environment

The action of Texas Red-Methacrylate can be influenced by various environmental factors. For instance, its photostability can be affected by the presence of buffer or antifade solutions . Additionally, the compound’s fluorescence detection can be environmentally insensitive, making it ideal for imaging and other applications requiring increased sensitivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Texas Red-methacrylate involves the conjugation of Texas Red dye with a methacrylate group. This can be achieved through a reaction between Texas Red sulfonyl chloride and a methacrylate compound in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of Texas Red-methacrylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Texas Red-methacrylate undergoes various chemical reactions, including:

Polymerization: The methacrylate group allows for radical polymerization, forming polymers that can be used in various applications.

Substitution Reactions: The sulfonyl chloride group in Texas Red can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Polymerization: Initiators such as 2,2’-azobisisobutyronitrile (AIBN) are commonly used in the polymerization of methacrylates.

Substitution Reactions: Bases like triethylamine are used to facilitate nucleophilic substitution reactions.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Texas Red-X succinimidyl ester: A derivative of Texas Red with an additional spacer for improved conjugation.

Alexa Fluor 594: A dye with similar spectral properties and quantum yield to Texas Red but with greater photostability.

Uniqueness: Texas Red-methacrylate is unique due to its combination of fluorescent properties and polymerizable methacrylate group. This allows for the creation of fluorescent polymers with a wide range of applications in imaging and detection .

By combining the bright fluorescence of Texas Red with the versatile methacrylate group, Texas Red-methacrylate stands out as a valuable tool in scientific research and industrial applications.

Eigenschaften

IUPAC Name |

5-[2-(2-methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H39N3O8S2/c1-22(2)37(41)47-18-13-38-49(42,43)25-11-12-26(31(21-25)50(44,45)46)32-29-19-23-7-3-14-39-16-5-9-27(33(23)39)35(29)48-36-28-10-6-17-40-15-4-8-24(34(28)40)20-30(32)36/h11-12,19-21,38H,1,3-10,13-18H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIHEKLPCWRVCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H39N3O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858445 |

Source

|

| Record name | 5-({2-[(2-Methylacryloyl)oxy]ethyl}sulfamoyl)-2-(2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-4-ium-9-yl)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386229-75-0 |

Source

|

| Record name | 5-({2-[(2-Methylacryloyl)oxy]ethyl}sulfamoyl)-2-(2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-4-ium-9-yl)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.